6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one phosphate
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Overview
Description
6’-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyclopropane-1,5’-[1,3]dioxolo[4,5-f]isoindol]-7’(6’H)-one phosphate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyclopropane-1,5’-[1,3]dioxolo[4,5-f]isoindol]-7’(6’H)-one phosphate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core spiro[cyclopropane-1,5’-[1,3]dioxolo[4,5-f]isoindol] structure, followed by the introduction of the pyridin-2-ylmethyl and piperidin-4-yl groups. The final step involves the phosphorylation to form the phosphate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses.
Chemical Reactions Analysis
Types of Reactions
6’-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyclopropane-1,5’-[1,3]dioxolo[4,5-f]isoindol]-7’(6’H)-one phosphate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological macromolecules in novel ways, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic effects, particularly if it exhibits activity against specific biological targets.
Industry: Its properties might make it useful in the development of new materials with specific characteristics, such as improved stability or reactivity.
Mechanism of Action
The mechanism by which 6’-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyclopropane-1,5’-[1,3]dioxolo[4,5-f]isoindol]-7’(6’H)-one phosphate exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or interacting with nucleic acids to affect gene expression. The exact pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6’-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyclopropane-1,5’-[1,3]dioxolo[4,5-f]isoindol]-7’(6’H)-one phosphate include other spirocyclic compounds and molecules containing pyridine or piperidine groups.
Uniqueness
What sets this compound apart is its combination of a spirocyclic core with a phosphate ester, which may confer unique chemical and biological properties. This combination of functional groups could result in novel reactivity or interactions with biological targets, making it a valuable compound for further study.
Properties
Molecular Formula |
C24H30N3O7P |
---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
phosphoric acid;6-[2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]ethyl]spiro[[1,3]dioxolo[4,5-f]isoindole-7,1'-cyclopropane]-5-one |
InChI |
InChI=1S/C24H27N3O3.H3O4P/c28-23-19-13-21-22(30-16-29-21)14-20(19)24(7-8-24)27(23)12-6-17-4-10-26(11-5-17)15-18-3-1-2-9-25-18;1-5(2,3)4/h1-3,9,13-14,17H,4-8,10-12,15-16H2;(H3,1,2,3,4) |
InChI Key |
DLSHLJKVHLONRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCN2C(=O)C3=CC4=C(C=C3C25CC5)OCO4)CC6=CC=CC=N6.OP(=O)(O)O |
Origin of Product |
United States |
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